2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H25ClFN5O3 and its molecular weight is 485.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, exhibiting versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to changes in the biological system . For instance, some triazole derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic cell survival proteins can trigger apoptosis, a biochemical pathway leading to programmed cell death . This mechanism is often exploited in the development of anticancer drugs.
Result of Action
The result of the compound’s action depends on its interaction with its targets and the biochemical pathways it affects. For instance, if the compound upregulates pro-apoptotic proteins and downregulates pro-oncogenic cell survival proteins, it could potentially induce apoptosis in cancer cells, leading to their death .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)15-6-8-18-20(9-15)31-23(30(14(3)4)22(18)33)28-29(24(31)34)12-16-5-7-17(26)10-19(16)25/h5-10,13-14H,11-12H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMNWEASMSIXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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